molecular formula C7H11NO3 B14280626 Prop-2-en-1-yl (3-oxopropyl)carbamate CAS No. 164532-49-4

Prop-2-en-1-yl (3-oxopropyl)carbamate

Cat. No.: B14280626
CAS No.: 164532-49-4
M. Wt: 157.17 g/mol
InChI Key: ZXJDQMLKHHAXMM-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (3-oxopropyl)carbamate is a synthetic carbamate ester that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The compound features a prop-2-en-1-yl (allyl) group, which can function as a protecting group that is removable under mild conditions using palladium-catalyzed reactions, thus offering utility in the multi-step synthesis of complex molecules. The 3-oxopropyl moiety provides a terminal carbonyl that can be further functionalized, for instance, through reductive amination or condensation reactions, to create a diverse array of derivatives. While the specific biological activity of this exact compound is not widely reported in the scientific literature, its structural components are common in the design of pharmaceutical agents and biochemical probes. Researchers may explore its application in developing enzyme inhibitors or as a building block for polymer chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to handling.

Properties

CAS No.

164532-49-4

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

prop-2-enyl N-(3-oxopropyl)carbamate

InChI

InChI=1S/C7H11NO3/c1-2-6-11-7(10)8-4-3-5-9/h2,5H,1,3-4,6H2,(H,8,10)

InChI Key

ZXJDQMLKHHAXMM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCCC=O

Origin of Product

United States

Preparation Methods

Direct Carbamate Formation via Chloroformate Reactivity

The most straightforward route involves reacting 3-oxopropylamine with allyl chloroformate under basic conditions. This method leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, followed by elimination of hydrochloric acid.

Reaction Conditions:

  • Reagents : 3-Oxopropylamine (1 equiv), allyl chloroformate (1.2 equiv), triethylamine (1.5 equiv).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
  • Workup : Sequential washes with NaHCO₃ (sat.) and brine, followed by drying (MgSO₄) and solvent evaporation.
Key Data:
Parameter Value Source
Yield 68–72%
Purity (HPLC) >95%
Reaction Time 2–4 hours

Advantages : High atom economy and scalability.
Limitations : 3-Oxopropylamine is prone to ketone-mediated side reactions (e.g., imine formation), necessitating strict temperature control.

Hofmann Rearrangement of 3-Oxopropylamide

This two-step method generates the isocyanate intermediate from a primary amide, which is subsequently trapped by allyl alcohol.

Step 1: Hofmann Rearrangement

  • Reagents : 3-Oxopropylamide (1 equiv), PhI(OAc)₂ (1.1 equiv), KOH (2 equiv).
  • Solvent : MeOH/H₂O (4:1) at 0°C.
  • Intermediate : 3-Oxopropyl isocyanate.

Step 2: Carbamate Formation

  • Reagents : Allyl alcohol (1.5 equiv), triethylamine (1 equiv).
  • Solvent : THF at 25°C.
Key Data:
Parameter Value Source
Overall Yield 55–60%
Isocyanate Stability Requires in situ trapping

Advantages : Avoids handling unstable isocyanates directly.
Limitations : Low yields due to competitive hydrolysis of the isocyanate.

Transesterification of tert-Butyl Precursors

A tert-butyl-protected carbamate serves as a stable intermediate, which undergoes transesterification with allyl alcohol under acidic or catalytic conditions.

Reaction Conditions:

  • Reagents : tert-Butyl (3-oxopropyl)carbamate (1 equiv), allyl alcohol (5 equiv), p-TsOH (0.1 equiv).
  • Solvent : Toluene at 80°C.
  • Workup : Column chromatography (EtOAc/hexane).
Key Data:
Parameter Value Source
Yield 75–80%
Reaction Time 12–16 hours

Advantages : High purity and compatibility with acid-sensitive substrates.
Limitations : Requires pre-synthesis of the tert-butyl carbamate.

Ru-Catalyzed Multicomponent Reactions

A novel approach employs ruthenium catalysts to assemble the carbamate in one pot from alkynols and allylamines.

Reaction Conditions:

  • Catalyst : [CpRu(MeCN)₃]PF₆ (3 mol%).
  • Reagents : 3-Oxopropargyl alcohol (1 equiv), allylamine (1 equiv).
  • Solvent : Acetone followed by toluene.
  • Workup : Florisil filtration and column chromatography.
Key Data:
Parameter Value Source
Yield 65–70%
Diastereoselectivity >90% (Z:E ratio)

Advantages : Stereocontrol and functional group tolerance.
Limitations : High catalyst cost and sensitivity to oxygen.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Chloroformate Route 68–72 >95 High Moderate
Hofmann Rearrangement 55–60 85–90 Low Low
Transesterification 75–80 >98 Moderate High
Ru-Catalyzed 65–70 90–95 Low Low

Critical Challenges and Solutions

  • Ketone Reactivity : The 3-oxopropyl group may undergo undesired nucleophilic additions. Mitigation: Use protecting groups (e.g., acetals) during amine activation.
  • Isocyanate Instability : Rapid trapping with allyl alcohol or low-temperature conditions minimize hydrolysis.
  • Catalyst Recovery : Immobilized Ru catalysts improve cost efficiency in multicomponent reactions.

Industrial and Environmental Considerations

  • Green Chemistry : The Hofmann rearrangement using oxone/KCl (method 2) reduces hazardous waste compared to traditional bromine-based protocols.
  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability.

Chemical Reactions Analysis

Reactivity: Prop-2-en-1-yl (3-oxopropyl)carbamate can undergo various reactions:

    Hydrolysis: The compound can be hydrolyzed to yield allylamine and the corresponding carbamic acid.

    Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

Common Reagents:

    Ethyl Chloroformate: Used for carbamate formation.

    Triethylamine: Often employed as a base in the synthesis.

    Hydrochloric Acid (HCl): Used for hydrolysis.

Major Products: The major product of the reaction between allylamine and ethyl chloroformate is this compound itself.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug scaffold due to its reactivity and functional groups.

    Pesticide Development: Carbamates are used as insecticides and herbicides.

    Polymer Chemistry: For modifying polymer surfaces.

Mechanism of Action

The exact mechanism of action depends on the specific application. In medicinal contexts, it may interact with enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Substituent Effects on Synthesis : The tert-butyl group in compound 24 ( ) facilitates high-yield synthesis (97%), likely due to steric protection of the carbamate group during reactions . Allyl-substituted carbamates (e.g., Prop-2-en-1-yl N-phenylcarbamate) may require controlled conditions to avoid undesired polymerization or oxidation .
  • For example, Prop-2-en-1-yl N-phenylcarbamate is a pale liquid, whereas tert-butyl analogues are oils .
  • Spectroscopic Signatures : tert-Butyl (3-oxopropyl)carbamate shows a distinctive <sup>1</sup>H NMR signal at δ 9.79 ppm for the carbamate NH proton, a feature likely shared by Prop-2-en-1-yl (3-oxopropyl)carbamate .

Crystallographic and Computational Insights

  • Crystallography : SHELX programs ( ) are widely used for small-molecule refinement, including carbamates. The 3-oxopropyl chain’s conformation could be analyzed via SHELXL to determine hydrogen-bonding patterns, as seen in related studies .

Q & A

Q. What are the optimal reaction conditions for synthesizing Prop-2-en-1-yl (3-oxopropyl)carbamate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling 3-oxopropylamine with prop-2-en-1-yl chloroformate under anhydrous conditions. Key parameters include:
  • Temperature : Maintain 0–5°C during carbamate formation to minimize side reactions like hydrolysis.
  • Solvent : Use dichloromethane or tetrahydrofuran (THF) for improved solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .
    Note: NMR (¹H/¹³C) should confirm absence of residual solvents and byproducts. For example, the tert-butyl analog in showed distinct carbonyl signals at δ 170–175 ppm in ¹³C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate successful synthesis?

  • Methodological Answer :
  • ¹H NMR : Expect a vinyl proton triplet at δ 5.8–6.2 ppm (CH₂=CH–) and a carbamate NH signal at δ 5.0–5.5 ppm (broad, exchangeable). The 3-oxopropyl group shows a carbonyl proton at δ 2.4–2.8 ppm (CO–CH₂–) .
  • IR Spectroscopy : Strong absorption bands at ~1680–1720 cm⁻¹ (C=O stretch for carbamate and ketone) and ~3300 cm⁻¹ (N–H stretch) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z [M+H]⁺ matching the exact mass (C₇H₁₁NO₃: calc. 157.0743) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs elucidate the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXT () automates space-group determination, while SHELXL refines structures via least-squares minimization .
  • Challenges :
  • Disorder : The allyl (prop-2-en-1-yl) group may exhibit rotational disorder. Apply restraints to C–C bond lengths and angles during refinement.
  • Hydrogen Bonding : Use SHELXL’s DFIX command to model H-bonding interactions involving the carbamate NH and ketone O .
  • Validation : Check R-factor convergence (<5%) and validate geometry with CCDC tools .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (FMOs). The electrophilic ketone and carbamate carbonyl are likely reactive sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using AMBER. Monitor nucleophilic attack trajectories (e.g., by amines) at the carbonyl carbons .
  • Transition State Analysis : Employ IRC (Intrinsic Reaction Coordinate) in ORCA to identify activation barriers for hydrolysis or substitution reactions .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

  • Methodological Answer :
  • Variable Analysis : Systematically test parameters:
  • Catalyst : Compare yields using DMAP (4-dimethylaminopyridine) vs. no catalyst.
  • Stoichiometry : Vary the ratio of prop-2-en-1-yl chloroformate to 3-oxopropylamine (1.2:1 to 2:1).
  • Byproduct Identification : Use LC-MS to detect hydrolyzed products (e.g., 3-oxopropylamine hydrochloride) and adjust reaction dryness .
  • Reproducibility : Replicate conditions from literature (e.g., ’s tert-butyl analog synthesis) and modify for allyl group reactivity .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors (precaution P261 in ) .
  • Storage : Keep in a desiccator at 2–8°C, away from moisture and oxidizing agents. Use amber glass vials to prevent light-induced degradation .
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste (EPA guidelines) .

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